molecular formula C15H16ClNO2 B058340 2-Amino-3,3-diphenylpropanoic acid hydrochloride CAS No. 119273-60-8

2-Amino-3,3-diphenylpropanoic acid hydrochloride

Cat. No.: B058340
CAS No.: 119273-60-8
M. Wt: 277.74 g/mol
InChI Key: SKIHATSEIBREBX-UHFFFAOYSA-N
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Description

2-Amino-3,3-diphenylpropanoic acid hydrochloride (CAS 119273-60-8) is a fine chemical intermediate of significant interest in pharmaceutical research and development. This alanine derivative, with a molecular formula of C 15 H 15 NO 2 ·HCl and a molecular weight of 277.75 g/mol, is characterized by a melting point of 180 ºC . Its primary research value lies in its role as a key synthetic precursor. The compound and its enantiopure versions, such as (S)-2-Amino-3,3-diphenylpropanoic acid, are recognized as critical intermediates in the synthesis of more complex molecules . This is exemplified by its application in the manufacturing process for neprilysin inhibitors, which are essential components of advanced cardiovascular therapies like the heart failure drug Entresto® (LCZ696) . The structural motif of the 3,3-diphenylpropanoic acid scaffold provides a versatile platform for further chemical modification, making it valuable for exploring new drug candidates and biochemical tools . This product is intended for research purposes as a building block in organic synthesis and pharmaceutical process development. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant Material Safety Data Sheet, as it may be harmful if inhaled, in contact with skin, or swallowed .

Properties

IUPAC Name

2-amino-3,3-diphenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIHATSEIBREBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-diphenylpropanoic acid hydrochloride typically involves the reaction of 3,3-diphenylpropanoic acid with ammonia or an amine under specific conditions. One common method includes the use of a protecting group strategy to ensure the selective formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-diphenylpropanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Drug Development

2-Amino-3,3-diphenylpropanoic acid hydrochloride has been investigated as a potential inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 plays a crucial role in the transport of large neutral amino acids across cell membranes, which is significant in cancer metabolism and neurobiology. Inhibiting LAT1 can lead to reduced tumor growth and improved therapeutic outcomes in various cancers .

Biochemical Studies

This compound has been utilized in studies focusing on amino acid transport mechanisms. Its structural properties allow researchers to explore how variations in amino acid structure can affect transport efficiency and specificity. The compound serves as a model for understanding the interactions between amino acids and transport proteins .

Synthetic Chemistry

The synthesis of this compound is often achieved through various organic reactions involving starting materials like N-Boc-glycine methyl ester. This compound can be used as a building block in peptide synthesis and other organic transformations due to its functional groups that facilitate further chemical modifications .

Case Study 1: LAT1 Inhibitors

A study published in a peer-reviewed journal highlighted the design of selective LAT1 inhibitors, including derivatives of 2-amino-3,3-diphenylpropanoic acid. The research demonstrated that these inhibitors could effectively reduce the uptake of amino acids by cancer cells, leading to decreased proliferation rates .

Case Study 2: Peptide Synthesis

In another research project focusing on peptide synthesis, 2-amino-3,3-diphenylpropanoic acid was incorporated into peptides to study their biological activity. The results indicated that peptides containing this compound exhibited enhanced stability and bioactivity compared to their natural counterparts .

Comparison Table of Applications

Application AreaDescriptionKey Findings
Drug DevelopmentInhibitor of LAT1 involved in cancer metabolismReduced tumor growth in preclinical models
Biochemical StudiesModel for studying amino acid transport mechanismsInsights into transport efficiency and specificity
Synthetic ChemistryBuilding block for peptide synthesisEnhanced stability and bioactivity of peptides synthesized with this compound

Mechanism of Action

The mechanism of action of 2-Amino-3,3-diphenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The presence of the phenyl groups enhances its binding affinity to certain receptors, making it a valuable compound for drug development and biochemical research.

Comparison with Similar Compounds

β-Hydroxy-β-Arylpropanoic Acids

Examples :

  • 3-Hydroxy-3,3-diphenylpropanoic acid
  • 2-Methyl-3-hydroxy-3,3-diphenylpropanoic acid

Key Differences :

  • Functional Groups: These compounds replace the amino group with a hydroxyl group, altering hydrogen-bonding capacity and acidity (pKa ~3–4 for carboxylic acids vs. ~9–10 for amines) .
  • Biological Activity: Demonstrated potent anti-inflammatory activity in vivo. For instance, 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid exceeded ibuprofen’s efficacy in reducing inflammation, while 3-hydroxy-3,3-diphenylpropanoic acid matched ibuprofen’s activity . Molecular docking studies revealed COX-2 selectivity due to interactions with the P3 anchor site, a trait shared with NSAIDs .
  • Safety: No significant gastric lesions were observed in animal models, unlike traditional NSAIDs .
Parameter 2-Amino-3,3-diphenylpropanoic Acid HCl 3-Hydroxy-3,3-diphenylpropanoic Acid
Molecular Weight 277.75 g/mol 258.28 g/mol
Functional Groups Amino, carboxylic acid Hydroxyl, carboxylic acid
Biological Activity Not reported in evidence Anti-inflammatory (COX-2 selective)
Solubility Likely low (hydrophobic) Moderate (polar hydroxyl group)

Fluorinated Amino Acid Derivatives

Example: Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride (CAS: 193140-71-5)

Key Differences :

  • Substituents : Trifluoromethyl groups replace phenyl rings, enhancing electronegativity and metabolic stability.
  • Applications : Fluorinated compounds are often used in medicinal chemistry to improve pharmacokinetics. This derivative’s ester group increases lipophilicity compared to the free carboxylic acid in the main compound .
Parameter 2-Amino-3,3-diphenylpropanoic Acid HCl Ethyl 2-Amino-3,3,3-trifluoropropionate HCl
Molecular Weight 277.75 g/mol 207.58 g/mol
Key Substituents Two phenyl groups Three fluorine atoms
Melting Point Not reported ~149°C (decomposition)

Branched-Chain Amino Acid Hydrochlorides

Example: D-Tertleucine Hydrochloride (2-amino-3,3-dimethylbutanoic acid hydrochloride; CAS: 112720-39-5)

Key Differences :

  • Structure : Branched alkyl groups (tert-butyl) instead of aromatic rings reduce steric hindrance but maintain hydrophobicity.
  • Applications : Used in peptide synthesis to enhance conformational stability .
Parameter 2-Amino-3,3-diphenylpropanoic Acid HCl D-Tertleucine HCl
Molecular Weight 277.75 g/mol 167.63 g/mol
Substituents Two phenyl groups tert-Butyl group
Melting Point Not reported >300°C

Aromatic Heterocyclic Derivatives

Example: 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS: 77140-84-2)

Key Differences :

  • Applications : Such derivatives are explored for neuroactive or antimicrobial properties due to heterocyclic motifs.

Research Implications and Gaps

  • Structural-Activity Relationships: The amino group in 2-amino-3,3-diphenylpropanoic acid hydrochloride may confer distinct binding interactions compared to hydroxyl or ester analogs, but its biological activity remains uncharacterized in the provided evidence.
  • Safety and Toxicity: While β-hydroxy analogs showed good gastric tolerability , data on the amino derivative’s toxicity are lacking.
  • Synthetic Utility : The diphenyl structure positions the compound as a candidate for chiral catalysts or peptide mimics, though applications require further study.

Biological Activity

2-Amino-3,3-diphenylpropanoic acid hydrochloride, also known as (S)-2-amino-3,3-diphenylpropanoic acid hydrochloride, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₅H₁₆ClNO₂
  • Molecular Weight : 277.75 g/mol (hydrochloride form)
  • CAS Number : 149597-92-2

The biological activity of this compound is attributed to several mechanisms:

Biological Activities

The following table summarizes the various biological activities associated with this compound:

Biological Activity Description
AntioxidantMitigates oxidative stress and protects against cellular damage .
Phosphatase InhibitionMay inhibit phosphatase enzymes, impacting cellular signaling .
Neuroprotective PotentialInvestigated for effects on neurological processes and potential therapeutic applications in neurodegeneration .
AntimicrobialExhibits antimicrobial properties; further studies needed to confirm efficacy against specific pathogens .
AnticancerPreliminary studies suggest potential anticancer properties; mechanisms still under investigation .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that (S)-2-amino-3,3-diphenylpropanoic acid hydrochloride could reduce oxidative stress markers in vitro. This suggests a protective role against oxidative damage in cells .
  • Phosphatase Inhibition Research : Inhibitory effects on phosphatases were observed in a study involving related compounds. While direct evidence for this specific compound is still emerging, the implications for cellular regulation are significant .
  • Neuroprotective Effects : Research into the neuroprotective potential of this compound has indicated possible benefits in models of neurodegenerative diseases. The exact pathways involved are still being elucidated but show promise for future therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3-diphenylpropanoic acid hydrochloride
Reactant of Route 2
2-Amino-3,3-diphenylpropanoic acid hydrochloride

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